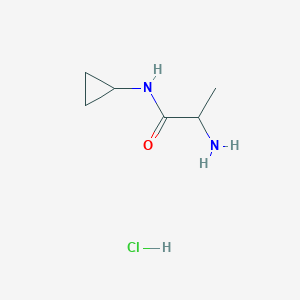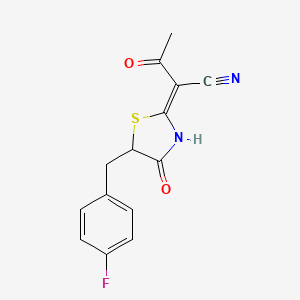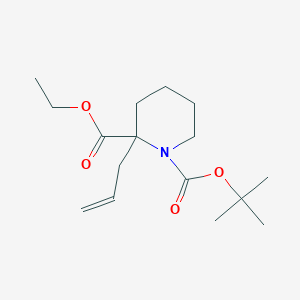
2-Amino-N-cyclopropylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic compound with a molecular weight of 164.63 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-cyclopropylpropanamide hydrochloride . The InChI code is 1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H . This indicates that the molecule contains a cyclopropyl group attached to a propanamide group with an amino substitution at the 2-position.Physical And Chemical Properties Analysis
2-Amino-N-cyclopropylpropanamide hydrochloride is a powder at room temperature . It has a molecular weight of 164.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antidepressant Potential
A study by Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, evaluated for potential antidepressant activity. Among them, a compound closely related to 2-Amino-N-cyclopropylpropanamide hydrochloride was highlighted for its effectiveness in pharmacological animal tests, showing more activity than some standard antidepressants (Bonnaud et al., 1987).
Thermoresponsive Polymer Applications
Narumi et al. (2008) utilized a 2-chloropropionamide derivative with an azido group as an initiator in the synthesis of a thermoresponsive polymer, Poly(N-isopropylacrylamide). The study highlighted the potential of modifying the polymer's properties, such as its lower critical solution temperature, by altering the end-groups of the polymer chain, showing versatility in material science applications (Narumi et al., 2008).
Anticancer Agent Design
Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those structurally related to 2-Amino-N-cyclopropylpropanamide hydrochloride. These derivatives were evaluated for their cytotoxicity against human cancer cell lines, identifying compounds with significant activity, particularly against ovarian and oral cancers. This suggests potential use in designing new anticancer agents (Kumar et al., 2009).
Cyclopropane Amino Acids Synthesis
Adams et al. (2003) described a method for preparing cyclopropane amino acids, which are structurally similar to 2-Amino-N-cyclopropylpropanamide hydrochloride. This method involved cyclopropanation of dehydroamino acids, demonstrating the utility in synthesizing compounds like (+/-)-(Z)-2,3-methanophenylalanine, with potential applications in medicinal chemistry (Adams et al., 2003).
Hydrogel Synthesis for Bioremediation
Mondal et al. (2019) reported the synthesis of a starch-grafted tetrapolymer hydrogel, incorporating a 2-acrylamido derivative. This hydrogel showed significant potential in the removal of heavy metals and dyes from water, demonstrating its application in environmental remediation (Mondal et al., 2019).
Immunosuppressive Activity
Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols, resembling 2-Amino-N-cyclopropylpropanamide hydrochloride, and evaluated them for immunosuppressive activity. These compounds showed potential in lymphocyte-decreasing effects and rat skin allograft, suggesting applications in immunosuppressive therapies (Kiuchi et al., 2000).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
2-amino-N-cyclopropylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFHKXUMYILKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropylpropanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)
![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)